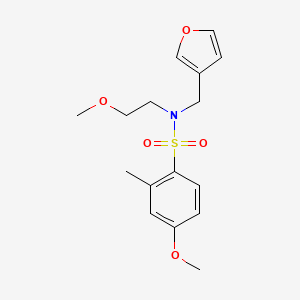

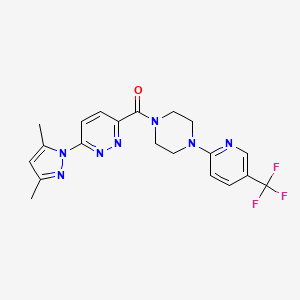

![molecular formula C12H19ClN2O2 B2833587 2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride CAS No. 2503206-13-9](/img/structure/B2833587.png)

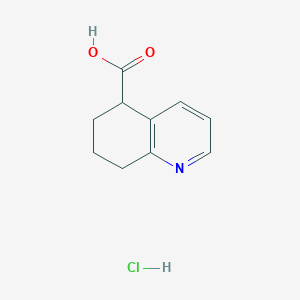

2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate” is a similar compound to the one you’re asking about . It’s used as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .

Synthesis Analysis

In a study, the synthesis of a similar compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, was accomplished in six steps from commercially available 2-amino pyrimidine . The condensation of this compound with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives .Molecular Structure Analysis

The empirical formula of the similar compound “tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate” is C13H21N3O2 .Chemical Reactions Analysis

The synthesis of a similar compound involved the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux .Physical And Chemical Properties Analysis

The similar compound “tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate” has a molecular weight of 251.32 . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

1. Synthesis and Chemical Properties

- Novel tetracyclic imidazo[1,2-a]pyridine derivatives have been prepared via intramolecular nucleophilic aromatic substitution. This process involves using tert-butanol as a solvent to increase yield by reducing competing intermolecular reactions (Changunda et al., 2020).

2. Application in Heterocyclic Compounds Synthesis

- Synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids has been achieved by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate, leading to new carboxylic acids with potential pharmacological activities (Abignente et al., 1982).

3. Use in Regioselectivity Studies

- Studies on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles demonstrate the impact of reaction media and conditions on regioselectivity, highlighting the importance of tert-butyl groups in the synthesis of heterocyclic compounds (Martins et al., 2012).

4. Role in Metabolic Studies

- Research on CP-533,536, a prostaglandin E2 agonist, shows how tert-butyl groups can be involved in metabolic pathways such as oxidation and N-dealkylation, providing insights into drug metabolism and chemical modifications (Prakash et al., 2008).

Mecanismo De Acción

The similar compound “tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate” is used as a rigid linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-12(2,3)9-7-14-6-4-5-8(11(15)16)10(14)13-9;/h7-8H,4-6H2,1-3H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQAMUPDDXMUHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN2CCCC(C2=N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

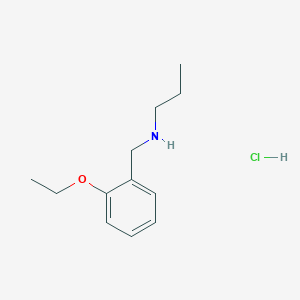

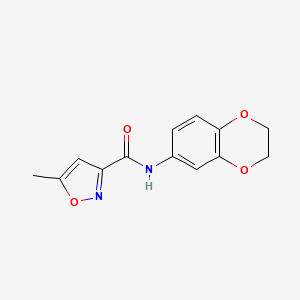

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2833505.png)

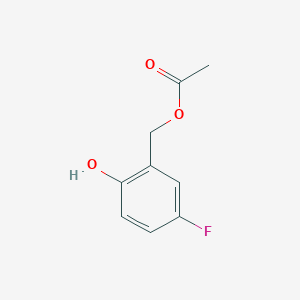

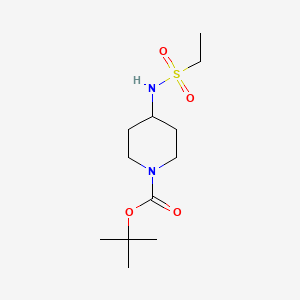

![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2833507.png)

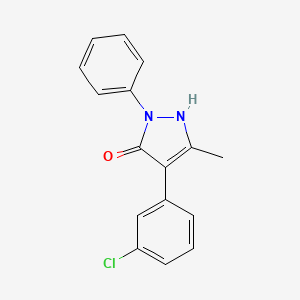

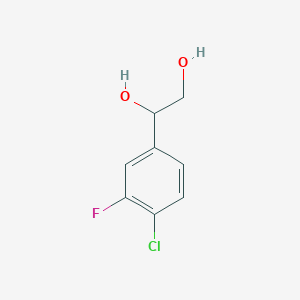

![6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833522.png)

![N-methyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2833526.png)